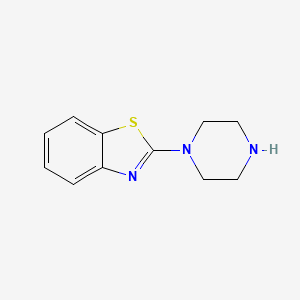

2-Piperazin-1-yl-benzothiazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-piperazin-1-yl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3S/c1-2-4-10-9(3-1)13-11(15-10)14-7-5-12-6-8-14/h1-4,12H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLQMZXMBCQNMJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC3=CC=CC=C3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50343772 | |

| Record name | 2-piperazin-1-yl-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50343772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55745-83-0 | |

| Record name | 2-piperazin-1-yl-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50343772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 55745-83-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 2-Piperazin-1-yl-benzothiazole

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed exploration of the synthesis and characterization of 2-piperazin-1-yl-benzothiazole, a heterocyclic compound with significant potential in medicinal chemistry. The fusion of a benzothiazole core with a piperazine moiety creates a versatile scaffold for the development of novel therapeutic agents. This document outlines the synthetic pathway, purification strategies, and comprehensive characterization techniques, offering practical insights and the scientific rationale behind critical experimental decisions.

Introduction: The Significance of the Benzothiazole Scaffold

Benzothiazoles are a prominent class of heterocyclic compounds featuring a benzene ring fused to a thiazole ring. This structural motif is integral to a wide array of biologically active molecules, demonstrating properties such as anticancer, antimicrobial, and antipsychotic activities. The strategic incorporation of a piperazine ring at the 2-position of the benzothiazole nucleus is a frequently employed tactic in drug design. This modification aims to enhance vital pharmacokinetic properties, including solubility and bioavailability, while also providing a convenient point for further functionalization. The nitrogen atoms of the piperazine ring can be readily modified to introduce diverse substituents, facilitating the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Synthesis of this compound

The synthesis of this compound is most commonly and efficiently achieved through a nucleophilic aromatic substitution reaction. This process involves the reaction of a precursor with a suitable leaving group at the 2-position of the benzothiazole ring, such as 2-chlorobenzothiazole, with piperazine.

Reaction Principle

The fundamental chemistry of this synthesis is the nucleophilic displacement of the chloride ion from the 2-position of the benzothiazole ring by one of the nitrogen atoms of piperazine. The carbon atom at the 2-position of the benzothiazole ring is rendered electrophilic by the electron-withdrawing effects of the adjacent nitrogen and sulfur atoms within the thiazole ring. Piperazine, with its two secondary amine groups, serves as a potent nucleophile. To ensure the reaction proceeds efficiently, it is typically conducted in the presence of a base to neutralize the hydrochloric acid byproduct, and within a suitable solvent.

Experimental Protocol

Materials:

-

2-Chlorobenzothiazole

-

Piperazine (anhydrous)

-

Potassium carbonate (K₂CO₃) or Triethylamine (TEA) as a base

-

Acetonitrile (CH₃CN) or Dimethylformamide (DMF) as a solvent

-

Ethyl acetate

-

Hexane

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2-chlorobenzothiazole (1 equivalent) in acetonitrile. To this solution, add piperazine (2-3 equivalents) and potassium carbonate (2 equivalents). The use of excess piperazine helps to drive the reaction towards completion and can also function as a base.

-

Reaction Conditions: The reaction mixture is heated to reflux (approximately 82°C for acetonitrile) and stirred vigorously for a period of 4-12 hours. The progress of the reaction should be diligently monitored by Thin Layer Chromatography (TLC) until the starting material, 2-chlorobenzothiazole, is no longer detectable.

-

Work-up: Upon completion, the reaction mixture is cooled to ambient temperature, and the solvent is removed under reduced pressure using a rotary evaporator. The resulting residue is then partitioned between ethyl acetate and water.

-

Extraction: The organic layer is collected, and the aqueous layer is extracted twice more with ethyl acetate to ensure complete recovery of the product. The combined organic layers are then washed with a saturated sodium bicarbonate solution to remove any residual acidic impurities, followed by a wash with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered to remove the drying agent, and the solvent is evaporated under reduced pressure to yield the crude product.

-

Purification: The crude product is purified by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford the pure this compound.

Synthesis Workflow Diagram

Caption: Synthetic workflow for this compound.

Characterization of this compound

Following synthesis and purification, the chemical identity and purity of this compound must be rigorously confirmed using a suite of analytical techniques.

Spectroscopic Analysis

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR are critical for the comprehensive characterization of this compound.

-

¹H NMR (Proton NMR): This technique provides detailed information regarding the number of distinct proton environments, their chemical shifts, and their spatial relationships. For this compound, the ¹H NMR spectrum is expected to display characteristic signals corresponding to the aromatic protons of the benzothiazole ring and the methylene protons of the piperazine ring. The integration of these signals will be proportional to the number of protons in each respective environment.

-

¹³C NMR (Carbon-13 NMR): This technique reveals the carbon framework of the molecule. The spectrum will exhibit a unique signal for each chemically distinct carbon atom within the benzothiazole and piperazine rings.

Table 1: Expected NMR Spectral Data

| Technique | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ¹H NMR | 7.60-7.80 | m | Aromatic protons (Benzothiazole) |

| 7.20-7.40 | m | Aromatic protons (Benzothiazole) | |

| 3.60-3.80 | t | Methylene protons (Piperazine, adjacent to N-benzothiazole) | |

| 2.90-3.10 | t | Methylene protons (Piperazine, adjacent to NH) | |

| 1.50-1.70 | s (broad) | NH proton (Piperazine) | |

| ¹³C NMR | ~165 | s | C2 (Benzothiazole, attached to piperazine) |

| ~153 | s | C7a (Benzothiazole) | |

| ~130 | s | C3a (Benzothiazole) | |

| ~126 | d | Aromatic CH (Benzothiazole) | |

| ~124 | d | Aromatic CH (Benzothiazole) | |

| ~121 | d | Aromatic CH (Benzothiazole) | |

| ~120 | d | Aromatic CH (Benzothiazole) | |

| ~50 | t | Methylene carbons (Piperazine, adjacent to N-benzothiazole) | |

| ~45 | t | Methylene carbons (Piperazine, adjacent to NH) |

3.1.2. Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of the synthesized compound and can offer structural insights through analysis of its fragmentation patterns. For this compound (C₁₁H₁₃N₃S), the calculated molecular weight is approximately 219.08 g/mol . High-resolution mass spectrometry (HRMS) is invaluable for confirming the elemental composition with high precision.

Table 2: Expected Mass Spectrometry Data

| Technique | Ion | m/z (calculated) | m/z (observed) |

| ESI-MS | [M+H]⁺ | 220.0852 | ~220.085 |

| HRMS (ESI) | [M+H]⁺ | 220.0852 | (Experimentally determined value) |

3.1.3. Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for the identification of functional groups present within a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands for N-H stretching (from the piperazine ring), C-H stretching (both aromatic and aliphatic), C=N stretching (from the thiazole ring), and C=C stretching (from the benzene ring).

Table 3: Expected IR Absorption Bands

| Frequency (cm⁻¹) | Vibration | Functional Group |

| 3200-3400 | N-H Stretch | Secondary amine (Piperazine) |

| 3000-3100 | C-H Stretch | Aromatic |

| 2800-3000 | C-H Stretch | Aliphatic (Piperazine) |

| ~1600 | C=N Stretch | Thiazole |

| 1450-1580 | C=C Stretch | Aromatic |

Characterization Workflow Diagram

Caption: Workflow for the characterization of this compound.

Conclusion

The synthesis and characterization of this compound can be reliably achieved through a well-established and reproducible process. The nucleophilic aromatic substitution of 2-chlorobenzothiazole with piperazine offers a high-yielding and efficient route to the desired product. A thorough characterization using a combination of NMR, MS, and IR spectroscopy is paramount to unequivocally confirm the structure and assess the purity of the synthesized compound. This guide provides a robust framework for researchers and drug development professionals engaged in work with this significant chemical scaffold. The methodologies detailed herein are adaptable for the synthesis of related analogues, paving the way for further biological evaluation and drug discovery efforts.

References

-

Synthesis and biological evaluation of 2-substituted benzothiazole derivatives as potential antimicrobial agents. (n.d.). ScienceDirect. Retrieved from [Link]

-

A facile and efficient synthesis of 2-amino and 2-piperazino substituted benzothiazoles. (n.d.). Taylor & Francis. Retrieved from [Link]

-

Synthesis and Characterization of New Benzothiazole Derivatives and Their Biological Activity. (n.d.). MDPI. Retrieved from [Link]

physical and chemical properties of 2-piperazin-1-yl-benzothiazole

An In-depth Technical Guide to 2-Piperazin-1-yl-benzothiazole: Properties, Synthesis, and Applications

Introduction

This compound is a heterocyclic organic compound that has garnered significant attention across diverse scientific disciplines, most notably in medicinal chemistry and materials science.[1][2] Its molecular architecture, which features a bicyclic benzothiazole system linked to a piperazine ring, serves as a versatile and valuable scaffold. The benzothiazole moiety is a well-known pharmacophore recognized for a wide spectrum of biological activities, while the piperazine group often enhances aqueous solubility and bioavailability, making the compound an attractive candidate for drug development and formulation.[1][2]

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. It delves into the core physicochemical properties, synthetic methodologies, spectroscopic characterization, and key applications of this compound, offering field-proven insights into its scientific utility.

Chemical Identity and Molecular Structure

Correctly identifying the molecule is the first step in any rigorous scientific investigation. This compound is cataloged under several identifiers across chemical databases.

-

IUPAC Name: 2-(piperazin-1-yl)-1,3-benzothiazole[3]

-

Common Synonyms: 2-(1-Piperazinyl)-1,3-benzothiazole, 2-Piperazino-1,3-benzothiazole, 1-(2-Benzothiazolyl)piperazine.[1][4][5]

The structural foundation of the molecule consists of a benzene ring fused to a thiazole ring, forming the benzothiazole core. The C2 position of this core is substituted with a piperazine ring via a nitrogen atom.

Sources

The Multifaceted Mechanisms of 2-Piperazin-1-yl-benzothiazole Derivatives: A Technical Guide

Introduction

The 2-piperazin-1-yl-benzothiazole scaffold represents a privileged structure in medicinal chemistry, serving as the foundation for a diverse array of therapeutic agents. Its inherent versatility allows for chemical modifications that yield derivatives with a wide spectrum of biological activities. This technical guide provides an in-depth exploration of the core mechanisms of action for key classes of this compound derivatives, with a focus on their applications in oncology, neuropharmacology, and metabolic diseases. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of technical data and field-proven insights to facilitate further research and development in this promising area.

Anticancer Activity: Induction of the Intrinsic Apoptotic Pathway

A significant number of this compound derivatives have demonstrated potent anticancer activity against various human cancer cell lines.[1][2] The primary mechanism underlying their cytotoxicity is the induction of programmed cell death, or apoptosis, predominantly through the mitochondria-mediated intrinsic pathway.[2][3][4]

Core Mechanism: Disruption of Mitochondrial Homeostasis

These derivatives disrupt the delicate balance of pro- and anti-apoptotic proteins of the Bcl-2 family, which are central regulators of the intrinsic apoptotic pathway.[2][3][4] The mechanism involves the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL, and the upregulation of pro-apoptotic proteins such as Bax and Bad.[3][4] This shift in the Bcl-2 family protein equilibrium leads to mitochondrial outer membrane permeabilization (MOMP).

The permeabilized mitochondrial membrane allows for the release of cytochrome c into the cytoplasm.[2][5] Cytosolic cytochrome c then binds to Apoptotic Protease Activating Factor-1 (Apaf-1) and pro-caspase-9 to form the apoptosome.[2][5] This complex activates caspase-9, which in turn activates downstream effector caspases, primarily caspase-3, leading to the execution phase of apoptosis, characterized by DNA fragmentation and cell death.[3][4]

Figure 1: Signaling pathway of anticancer this compound derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.[6][7]

Materials:

-

96-well plates

-

Cancer cell line of interest

-

Complete culture medium

-

This compound derivative stock solution

-

MTT solution (5 mg/mL in PBS)[6]

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Compound Treatment: Prepare serial dilutions of the this compound derivative in complete culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include vehicle-treated and untreated control wells.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.[7] During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

| Derivative | Cell Line | IC50 (µM) | Reference |

| Compound 16 | DU-145 (Prostate) | 8 ± 3 | [2] |

| Compound 17 | HepG2 (Liver) | 8 ± 2 | [2] |

| Compound 17 | DU-145 (Prostate) | 9 ± 2 | [2] |

Table 1: Cytotoxic activity of selected this compound derivatives.

Neuropharmacological Activity: Modulation of Serotonin Receptors

Derivatives of this compound have been investigated for their effects on the central nervous system, with a particular focus on their interaction with serotonin (5-hydroxytryptamine, 5-HT) receptors.[8] Certain derivatives have been identified as potent antagonists of the 5-HT1A receptor.[9]

Core Mechanism: 5-HT1A Receptor Antagonism

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that, upon activation by serotonin, couples to inhibitory G-proteins (Gi/o).[10][11] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[10][11] By acting as antagonists, this compound derivatives bind to the 5-HT1A receptor but do not activate it, thereby blocking the downstream signaling cascade initiated by serotonin.[10] This blockade can lead to an increase in neuronal firing in certain brain regions, a mechanism that is being explored for the treatment of depression and other neuropsychiatric disorders.[12]

Figure 2: Mechanism of 5-HT1A receptor antagonism by this compound derivatives.

Experimental Protocol: Radioligand Binding Assay for 5-HT1A Receptor

A radioligand binding assay is used to determine the affinity of a test compound for a specific receptor.[9][13]

Materials:

-

Cell membranes expressing the 5-HT1A receptor (e.g., from transfected cell lines or brain tissue)

-

Radioligand (e.g., [3H]8-OH-DPAT)[13]

-

This compound derivative stock solution

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Non-specific binding control (e.g., a high concentration of serotonin)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in a suitable buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in the assay buffer. Determine the protein concentration.[13]

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled ligand).[13]

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.[13]

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.[13]

| Derivative | Receptor | Ki (nM) | Reference |

| Compound 36 | 5-HT1A | High Affinity | [9] |

Table 2: Binding affinity of a selected this compound derivative.

Metabolic Regulation: PPARδ Agonism

Certain this compound derivatives have been developed as potent and selective agonists for the Peroxisome Proliferator-Activated Receptor delta (PPARδ).[5][14] PPARs are ligand-activated transcription factors that play a crucial role in the regulation of lipid and glucose metabolism.[15][16]

Core Mechanism: Transcriptional Regulation of Metabolic Genes

As a PPARδ agonist, these derivatives bind to and activate the PPARδ receptor. The activated PPARδ forms a heterodimer with the Retinoid X Receptor (RXR).[15][16] This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.[17] This binding event recruits coactivator proteins and initiates the transcription of genes involved in fatty acid oxidation, glucose utilization, and energy expenditure.[15][16] Key target genes include Carnitine Palmitoyltransferase 1 (CPT1) and Uncoupling Protein 1 (UCP1).[15] The upregulation of these genes leads to increased fatty acid breakdown and energy dissipation, which can be beneficial in the context of metabolic disorders such as obesity and type 2 diabetes.[18][19]

Figure 3: Mechanism of PPARδ agonism by this compound derivatives.

Experimental Protocol: In Vivo Efficacy Studies in Mice

To evaluate the in vivo efficacy of PPARδ agonists, rodent models of metabolic disease, such as diet-induced obese mice, are commonly used.[19][20]

Materials:

-

C57BL/6J mice

-

High-fat diet (HFD)

-

This compound derivative (PPARδ agonist)

-

Vehicle for oral administration

-

Blood glucose monitoring system

-

Equipment for oral gavage

Procedure:

-

Induction of Obesity: Feed mice a high-fat diet for a specified period (e.g., 8-12 weeks) to induce obesity and insulin resistance.[19]

-

Compound Administration: Randomly assign the obese mice to treatment groups (vehicle control and PPARδ agonist). Administer the compound or vehicle daily via oral gavage for a defined duration (e.g., 2-4 weeks).[20]

-

Metabolic Monitoring:

-

Body Weight and Food Intake: Monitor body weight and food intake regularly throughout the study.[19]

-

Blood Glucose: Measure fasting blood glucose levels at baseline and at the end of the study.[21]

-

Oral Glucose Tolerance Test (OGTT): At the end of the treatment period, perform an OGTT to assess glucose disposal. After an overnight fast, administer a glucose bolus orally and measure blood glucose at various time points (e.g., 0, 15, 30, 60, and 120 minutes).[21]

-

-

Tissue Collection and Analysis: At the end of the study, euthanize the animals and collect tissues (e.g., liver, adipose tissue, skeletal muscle) for further analysis, such as gene expression analysis of PPARδ target genes.

| Parameter | Observation | Implication |

| Body Weight | Reduction or prevention of HFD-induced weight gain | Improved energy expenditure |

| Blood Glucose | Lowered fasting blood glucose levels | Improved glycemic control |

| OGTT | Improved glucose clearance | Enhanced insulin sensitivity |

| Gene Expression | Upregulation of CPT1, UCP1, etc. | Target engagement and mechanism confirmation |

Table 3: Expected outcomes of in vivo studies with PPARδ agonist derivatives.

Conclusion

The this compound scaffold is a remarkably versatile platform for the development of novel therapeutics. The derivatives discussed in this guide demonstrate distinct and potent mechanisms of action across different therapeutic areas. The anticancer agents effectively induce apoptosis through the intrinsic mitochondrial pathway. The neuropharmacological compounds modulate serotonergic signaling by acting as 5-HT1A receptor antagonists. The metabolic regulators function as PPARδ agonists, influencing the transcription of genes involved in energy homeostasis. A thorough understanding of these mechanisms, supported by robust experimental validation, is crucial for the continued development of this important class of molecules and their translation into clinically effective therapies.

References

-

Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

-

Lee, C. H., Olson, P., & Evans, R. M. (2003). PPAR delta as a therapeutic target in metabolic disease. PMC. [Link]

- BenchChem. (2025).

- Horton, T. (1994). MTT Cell Assay Protocol.

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

-

Patsnap Synapse. (2024, June 21). What are 5-HT1A receptor antagonists and how do they work?. [Link]

-

Varga, T., Czimmerer, Z., & Nagy, L. (2011). The Role of PPAR-δ in Metabolism, Inflammation, and Cancer: Many Characters of a Critical Transcription Factor. PubMed Central. [Link]

-

ResearchGate. (2015, January 6). What are the target genes of PPAR-delta?. [Link]

-

Zhang, Y., et al. (2023). A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer. Frontiers. [Link]

-

Polanski, J., et al. (2012). 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain. PubMed Central. [Link]

-

Zhang, Y., et al. (2023). A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer. NIH. [Link]

-

Xuejiao, S., et al. (2013). A Novel Benzothiazole Derivative YLT322 Induces Apoptosis via the Mitochondrial Apoptosis Pathway In Vitro with Anti-Tumor Activity in Solid Malignancies. PLOS One. [Link]

-

D'Souza, T., et al. (2011). PPARs: regulators of metabolism and as therapeutic targets in cardiovascular disease. Part II: PPAR-β/δ and PPAR-γ. PubMed Central. [Link]

-

Xuejiao, S., et al. (2013). A Novel Benzothiazole Derivative YLT322 Induces Apoptosis via the Mitochondrial Apoptosis Pathway In Vitro with Anti-Tumor Activity in Solid Malignancies. PMC. [Link]

- BenchChem. (2025). Application Note and Protocol: Radioligand Binding Assay for S-15535.

-

Adhikary, T., et al. (2011). Genomewide Analyses Define Different Modes of Transcriptional Regulation by Peroxisome Proliferator-Activated Receptor-β/δ (PPARβ/δ). PLOS One. [Link]

- BenchChem. (2025). Application Notes and Protocols for In-Vivo Rodent Studies with PPAR Agonists.

- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.

- Revvity. (n.d.). SEROTONIN 5HT1A LABELED CELLS.

- Eurofins. (n.d.). 5-HT1A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay - FR.

-

Albert, P. R., & Le François, B. (2018). The 5-HT1A receptor: Signaling to behavior. PubMed. [Link]

-

Singh, R., et al. (2022). Novel Carbazole-Piperazine Hybrid Small Molecule Induces Apoptosis by Targeting BCL-2 and Inhibits Tumor Progression in Lung Adenocarcinoma In Vitro and Xenograft Mice Model. MDPI. [Link]

-

Cowen, P. J. (2008). The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance. NCBI. [Link]

-

Ngala, R., et al. (2010). The Effects of Ppar Delta and Alpha Agonist on Fatty Acid and Glucose Metabolism in Vivo and in Mouse Isolated Soleus Muscle. Journal of the Ghana Science Association. [Link]

-

Wang, Q., et al. (2014). Activation of Peroxisome Proliferator Activator Receptor Delta in Mouse Impacts Lipid Composition and Placental Development at Early Stage of Gestation. Biology of Reproduction. [Link]

-

van der Stelt, M., et al. (2009). Antagonism of 5-HT(1A) receptors uncovers an excitatory effect of SSRIs on 5-HT neuronal activity, an action probably mediated by 5-HT(7) receptors. PubMed. [Link]

-

National Center for Biotechnology Information. (2025). Gene Result Ppard peroxisome proliferator activator receptor delta [ (house mouse)]. [Link]

-

ResearchGate. (n.d.). The effect of PPARalpha, PPARdelta, PPARgamma, and PPARpan agonists on body weight, body mass, and serum lipid profiles in diet-induced obese AKR/J Mice. [Link]

Sources

- 1. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Novel Benzothiazole Derivative YLT322 Induces Apoptosis via the Mitochondrial Apoptosis Pathway In Vitro with Anti-Tumor Activity in Solid Malignancies | PLOS One [journals.plos.org]

- 3. Frontiers | A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer [frontiersin.org]

- 4. A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Novel Benzothiazole Derivative YLT322 Induces Apoptosis via the Mitochondrial Apoptosis Pathway In Vitro with Anti-Tumor Activity in Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. atcc.org [atcc.org]

- 8. academic.oup.com [academic.oup.com]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. What are 5-HT1A receptor antagonists and how do they work? [synapse.patsnap.com]

- 11. The 5-HT1A receptor: Signaling to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antagonism of 5-HT(1A) receptors uncovers an excitatory effect of SSRIs on 5-HT neuronal activity, an action probably mediated by 5-HT(7) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. PPARs: regulators of metabolism and as therapeutic targets in cardiovascular disease. Part II: PPAR-β/δ and PPAR-γ - PMC [pmc.ncbi.nlm.nih.gov]

- 15. PPAR delta as a therapeutic target in metabolic disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Role of PPAR-δ in Metabolism, Inflammation, and Cancer: Many Characters of a Critical Transcription Factor - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Ppard peroxisome proliferator activator receptor delta [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. The Effects of Ppar Delta and Alpha Agonist on Fatty Acid and Glucose Metabolism in Vivo and in Mouse Isolated Soleus Muscle | Journal of the Ghana Science Association [ajol.info]

- 21. benchchem.com [benchchem.com]

The Ascendant Therapeutic Potential of 2-Piperazin-1-yl-benzothiazole Derivatives: A Technical Guide

Introduction: A Privileged Scaffold in Modern Medicinal Chemistry

The confluence of distinct pharmacophores into a single molecular entity represents a cornerstone of contemporary drug discovery. This approach often yields hybrid compounds with enhanced biological activity, improved pharmacokinetic profiles, and novel mechanisms of action. Among the myriad of heterocyclic scaffolds, the benzothiazole nucleus, a fusion of a benzene and a thiazole ring, has garnered significant attention for its diverse pharmacological properties.[1][2][3] When coupled with a piperazine ring at the 2-position, the resulting 2-piperazin-1-yl-benzothiazole core emerges as a "privileged scaffold." This unique structural amalgamation has demonstrated a remarkable breadth of biological activities, including potent anticancer, antimicrobial, and neuroprotective effects.[2][4][5] The piperazine moiety, a common constituent in many clinically approved drugs, often imparts favorable physicochemical properties, such as improved solubility and bioavailability, while also providing a versatile handle for further structural modifications.[5]

This technical guide offers an in-depth exploration of the multifaceted biological activities of this compound derivatives. We will delve into their synthesis, mechanisms of action, and structure-activity relationships across various therapeutic areas, providing researchers and drug development professionals with a comprehensive understanding of this promising class of compounds.

Synthetic Strategies: Crafting the Core Scaffold

The synthesis of this compound derivatives typically commences with a nucleophilic substitution reaction. A common and efficient method involves the reaction of 2-chlorobenzothiazole with piperazine. This reaction is often carried out in the presence of a base, such as sodium bicarbonate, in a suitable solvent system like aqueous isopropanol.[4] The resulting 2-(piperazin-1-yl)benzo[d]thiazole serves as a key intermediate, which can then be further functionalized. For instance, acylation of the secondary amine of the piperazine ring with reagents like bromoacetyl bromide, in the presence of a base such as triethylamine, yields an intermediate that can be readily converted to a variety of derivatives.[4] One notable example is the reaction with sodium azide to produce an azido intermediate, which is a versatile precursor for "click chemistry" reactions to generate novel triazole hybrids.[4]

An alternative approach involves the condensation of functional groups from known therapeutic agents to create new hybrid molecules with potentially enhanced or synergistic effects.[6]

Anticancer Activity: A Multi-pronged Assault on Malignancy

The this compound scaffold has proven to be a fertile ground for the discovery of potent anticancer agents. These derivatives have demonstrated significant cytotoxic activity against a wide array of human cancer cell lines, including those of the breast, colon, liver, prostate, and lung.[1][7]

Mechanism of Action: Beyond Simple Cytotoxicity

The anticancer effects of these derivatives are not merely a result of non-specific cytotoxicity. Instead, they appear to modulate specific cellular pathways critical for cancer cell proliferation and survival. Several studies have pointed towards the induction of apoptosis as a key mechanism of cell death.[2][7] For instance, certain aroyl-substituted benzothiazole-piperazine derivatives have been shown to induce apoptosis by causing cell cycle arrest at the subG1 phase.[7] Furthermore, some derivatives have been investigated as inhibitors of specific enzymes that are overexpressed or hyperactivated in cancer cells, such as protein kinases.[8][9] The ability of these compounds to interfere with DNA integrity has also been suggested, leading to growth inhibition and apoptosis.[10]

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected this compound derivatives against various human cancer cell lines.

| Compound ID | Substitution Pattern | Cancer Cell Line | IC50/CC50 (µM) | Reference |

| Derivative 16 | N-(2-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)-4-chloro-benzenesulfonodithioamide | DU-145 (Prostate) | 8 ± 3 | [1][11] |

| Derivative 17 | N-(2-(4-(benzo[d]thiazol-2-yl) piperazin-1-yl)-2-oxoethyl)-2,5-dichloro benzenesulfonodithio-amide | HepG2 (Liver) | 8 ± 2 | [1][11] |

| DU-145 (Prostate) | 9 ± 2 | [1][11] | ||

| Compound 1h | Aroyl substituted | HUH-7 (Hepatocellular) | Active | [7] |

| MCF-7 (Breast) | Active | [7] | ||

| HCT-116 (Colorectal) | Active | [7] | ||

| Compound 1j | Aroyl substituted | HUH-7 (Hepatocellular) | Active | [7] |

| MCF-7 (Breast) | Active | [7] | ||

| HCT-116 (Colorectal) | Active | [7] | ||

| Compound 5b | 3-hydroxypropyl hybrid | T47D (Breast) | 38 | [4] |

| MCF7 (Breast) | 33 | [4] | ||

| HCT116 (Colon) | 48 | [4] | ||

| Caco2 (Colon) | 42 | [4] | ||

| Compound 8j | Coupled with 1,3,4-oxadiazole-2-thiol | A431 (Skin) | Highly Active | |

| Compound 8t | Coupled with 1,3,4-oxadiazole-2-thiol | A431 (Skin) | Highly Active |

Experimental Protocol: In Vitro Cytotoxicity Screening (Sulforhodamine B Assay)

The following is a representative protocol for assessing the cytotoxic activity of this compound derivatives using the Sulforhodamine B (SRB) assay.[7]

1. Cell Culture and Plating:

- Maintain human cancer cell lines (e.g., HUH-7, MCF-7, HCT-116) in appropriate culture medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a humidified atmosphere with 5% CO2.

- Harvest cells using trypsin-EDTA and seed them into 96-well plates at a density of 5,000-10,000 cells per well.

- Allow the cells to adhere overnight.

2. Compound Treatment:

- Prepare stock solutions of the test compounds in DMSO.

- On the day of treatment, dilute the stock solutions with culture medium to achieve the desired final concentrations.

- Replace the culture medium in the 96-well plates with the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

- Incubate the plates for 48-72 hours.

3. Cell Fixation and Staining:

- After the incubation period, gently remove the medium and fix the cells by adding 10% trichloroacetic acid (TCA) and incubating at 4°C for 1 hour.

- Wash the plates five times with distilled water and allow them to air dry.

- Stain the fixed cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

- Remove the SRB solution and wash the plates five times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.

4. Absorbance Measurement and Data Analysis:

- Solubilize the bound SRB dye with 10 mM Tris base solution.

- Measure the absorbance at 515 nm using a microplate reader.

- Calculate the percentage of cell growth inhibition and determine the GI50 (concentration causing 50% growth inhibition) values for each compound.

Visualizing the Mechanism: Apoptosis Induction Pathway

Caption: Intrinsic pathway of apoptosis induced by this compound derivatives.

Antimicrobial Activity: Combating Pathogenic Microbes

The this compound scaffold has also emerged as a promising platform for the development of novel antimicrobial agents.[4][12] These compounds have demonstrated activity against a range of pathogenic bacteria and fungi.[12][13]

Antibacterial Activity and Mechanism of Action

Derivatives of this scaffold have shown notable activity against both Gram-positive and Gram-negative bacteria.[14][15] A particularly interesting mechanism of action for some of these compounds is the inhibition of DNA gyrase.[16] DNA gyrase is a crucial bacterial enzyme involved in DNA replication, and its inhibition leads to bacterial cell death. This mechanism is shared by the quinolone class of antibiotics. The presence of a piperazine ring in some this compound derivatives is reminiscent of the structure of quinolones like ciprofloxacin and norfloxacin, suggesting a potential for similar modes of action.[16] For example, 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT) has been shown to inhibit DNA gyrase in a dose-dependent manner.[16]

Antifungal Activity

In addition to their antibacterial properties, certain this compound derivatives exhibit significant antifungal activity.[13][17] The search for new antifungal agents is critical due to the rise of drug-resistant fungal infections.[13] Some of these compounds have shown a broad spectrum of activity against various fungal pathogens, including Candida albicans and Cryptococcus neoformans.[17] One of the proposed targets for their antifungal action is N-myristoyltransferase (NMT), an enzyme essential for the viability of many fungal species.[17]

Quantitative Data on Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of representative this compound derivatives against various microbial strains.

| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |

| PNT | Staphylococcus epidermidis | 2.5 ± 2.2 | [16] |

| Staphylococcus aureus | 2.5 ± 0.0 | [16] | |

| Methicillin-resistant S. aureus (MRSA) | 6.7 ± 2.9 | [16] | |

| Compound 144a | Various bacterial strains | 2.34–18.75 | [15] |

| Compound 144b | Various bacterial strains | 2.34–18.75 | [15] |

| Compound 144c | Various bacterial strains | 2.34–18.75 | [15] |

| Compound 6m | Cryptococcus neoformans | More potent than fluconazole | [17] |

| Candida glabrata | More potent than fluconazole | [17] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the test compounds.

1. Preparation of Inoculum:

- Grow the bacterial or fungal strains in an appropriate broth medium overnight at 37°C (for bacteria) or 30°C (for fungi).

- Dilute the overnight culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).

2. Preparation of Compound Dilutions:

- Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

- Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using the appropriate broth medium.

3. Inoculation and Incubation:

- Add the standardized inoculum to each well of the microtiter plate.

- Include a positive control (inoculum without compound) and a negative control (broth without inoculum).

- Incubate the plates at the appropriate temperature for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

4. Determination of MIC:

- After incubation, visually inspect the plates for microbial growth (turbidity).

- The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth.

Workflow for Antimicrobial Screening

Caption: A typical workflow for the discovery and development of novel antimicrobial agents.

Neuroprotective Activity: A Glimmer of Hope for Neurodegenerative Diseases

The versatility of the this compound scaffold extends to the realm of neuropharmacology, with several derivatives showing promise as neuroprotective agents for the treatment of complex neurodegenerative disorders like Alzheimer's disease.[6][18][19] The multifactorial nature of these diseases necessitates the development of multi-target-directed ligands (MTDLs), and this scaffold is well-suited for such a strategy.[18][19]

Multitargeted Approach for Alzheimer's Disease

Derivatives of this compound have been designed to simultaneously modulate multiple key pathological pathways in Alzheimer's disease. These include:

-

Cholinesterase Inhibition: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) increases the levels of the neurotransmitter acetylcholine in the brain, which is beneficial for cognitive function.[6][18][20]

-

Anti-Amyloid Aggregation: Several compounds have demonstrated the ability to inhibit the aggregation of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease.[18]

-

Neuroprotection: The benzothiazole core itself, present in the neuroprotective drug riluzole, is known to confer neuroprotective effects.[18][19][21]

One study reported a novel series of benzothiazole-piperazine hybrids that exhibited a balanced profile of AChE inhibition and Aβ aggregation inhibition.[18]

Quantitative Data on Neuroprotective Activity

The following table highlights the multitargeted activity of a promising benzothiazole-piperazine derivative.

| Compound ID | Target | IC50/Inhibition (%) | Reference |

| Compound 12 | Acetylcholinesterase (AChE) | IC50 = 2.31 µM | [18] |

| Aβ1-42 Aggregation | 53.30% inhibition | [18] | |

| Compound 3s | Histamine H3 Receptor | Ki = 0.036 µM | [19] |

| Acetylcholinesterase (AChE) | IC50 = 6.7 µM | [19] | |

| Butyrylcholinesterase (BuChE) | IC50 = 2.35 µM | [19] | |

| Monoamine Oxidase B (MAO-B) | IC50 = 1.6 µM | [19] |

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol describes a colorimetric method for measuring AChE inhibitory activity.[6][20]

1. Reagents and Materials:

- Acetylcholinesterase (AChE) enzyme

- Acetylthiocholine iodide (ATCI) as substrate

- 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) as Ellman's reagent

- Test compounds and a reference inhibitor (e.g., donepezil)

- Phosphate buffer (pH 8.0)

- 96-well microplate and a microplate reader

2. Assay Procedure:

- In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and the AChE enzyme solution.

- Pre-incubate the mixture for 15 minutes at 37°C.

- Initiate the reaction by adding the substrate (ATCI) and DTNB.

- Monitor the formation of the yellow-colored 5-thio-2-nitrobenzoate anion by measuring the absorbance at 412 nm every minute for 5 minutes.

3. Data Analysis:

- Calculate the rate of reaction for each concentration of the test compound.

- Determine the percentage of inhibition relative to the enzyme activity in the absence of the inhibitor.

- Calculate the IC50 value (concentration of the inhibitor that causes 50% inhibition of enzyme activity).

Visualizing Multitargeted Neuroprotection

Caption: The multitargeted approach of this compound derivatives in Alzheimer's disease.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on both the benzothiazole and piperazine rings.[22][23]

-

Substituents on the Benzothiazole Ring: The electronic properties of substituents on the benzothiazole nucleus can significantly influence activity. For instance, electron-withdrawing groups at certain positions have been shown to enhance anticancer activity.[2]

-

Substituents on the Piperazine Ring: The piperazine moiety provides a convenient point for modification. The introduction of various aryl, aroyl, or heterocyclic groups on the distal nitrogen of the piperazine ring has led to compounds with potent and diverse biological activities.[4][7] For example, aroyl substitutions on the piperazine ring were found to be crucial for the apoptotic activity of certain anticancer derivatives.[7]

Key SAR Insights

Caption: Conceptual representation of the structure-activity relationship of this compound derivatives.

Conclusion and Future Perspectives

The this compound scaffold represents a highly versatile and privileged structure in medicinal chemistry. The derivatives of this core have demonstrated a remarkable spectrum of biological activities, including potent anticancer, antimicrobial, and neuroprotective effects. The ease of synthesis and the potential for diverse functionalization make this scaffold an attractive starting point for the development of novel therapeutic agents.

Future research in this area should focus on:

-

Mechanism of Action Studies: A deeper understanding of the molecular targets and signaling pathways modulated by these compounds will facilitate the design of more potent and selective agents.

-

Pharmacokinetic Profiling: In-depth studies on the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds are essential for their translation into clinical candidates.

-

In Vivo Efficacy Studies: Promising compounds identified from in vitro studies should be evaluated in relevant animal models of cancer, infectious diseases, and neurodegeneration to establish their in vivo efficacy and safety.

-

Combinatorial Chemistry and High-Throughput Screening: The application of combinatorial synthesis and high-throughput screening technologies could accelerate the discovery of new and potent derivatives.

References

Sources

- 1. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. flore.unifi.it [flore.unifi.it]

- 3. benthamscience.com [benthamscience.com]

- 4. Design, Synthesis and Anticancer Screening of Novel Benzothiazole-Piperazine-1,2,3-Triazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. Effect of benzothiazole/piperazine derivatives on intracerebroventricular streptozotocin-induced cognitive deficits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and anticancer activity evaluation of some benzothiazole-piperazine derivatives [repository.bilkent.edu.tr]

- 8. Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Antimicrobial Activity of 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione against Staphylococcus Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Novel benzothiazole derivatives with a broad antifungal spectrum: design, synthesis and structure–activity relationships - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 18. Development of novel N-(6-methanesulfonyl-benzothiazol-2-yl)-3-(4-substituted-piperazin-1-yl)-propionamides with cholinesterase inhibition, anti-β-amyloid aggregation, neuroprotection and cognition enhancing properties for the therapy of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 20. eurekaselect.com [eurekaselect.com]

- 21. usiena-air.unisi.it [usiena-air.unisi.it]

- 22. Discovery and structure-activity relationship study of 2-piperazinyl-benzothiazole derivatives as potent and selective PPARδ agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

A Deep Dive into the Spectroscopic Signature of 2-piperazin-1-yl-benzothiazole

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

2-piperazin-1-yl-benzothiazole is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery.[1] Its core structure, featuring a benzothiazole moiety linked to a piperazine ring, serves as a versatile scaffold for the development of a wide range of therapeutic agents, including potential anticancer and neuropharmacological drugs.[1] A thorough understanding of the molecular structure and purity of this compound is paramount for its application in research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the unambiguous characterization of this compound.

This technical guide provides a comprehensive analysis of the spectroscopic data of this compound. Moving beyond a mere presentation of data, this document delves into the interpretation of the spectral features, offering insights into the relationship between the molecular structure and its spectroscopic signature. The methodologies for data acquisition are also detailed, providing a framework for the validation and replication of these results in a laboratory setting.

Molecular Structure and Spectroscopic Correlation

The structural features of this compound, with its distinct aromatic and aliphatic regions, give rise to a unique and identifiable spectroscopic fingerprint. The benzothiazole system comprises a benzene ring fused to a thiazole ring, while the piperazine is a six-membered heterocyclic ring containing two nitrogen atoms. The linkage between these two moieties at the 2-position of the benzothiazole ring is a key structural element that influences the electronic environment of the entire molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within a molecule.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the benzothiazole ring, the piperazine ring, and the N-H proton of the piperazine.

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.65 | d | 1H | Ar-H |

| ~7.55 | d | 1H | Ar-H |

| ~7.30 | t | 1H | Ar-H |

| ~7.10 | t | 1H | Ar-H |

| ~3.80 | t | 4H | N-CH₂ (piperazine) |

| ~3.00 | t | 4H | N-CH₂ (piperazine) |

| ~2.00 | s (broad) | 1H | N-H (piperazine) |

Interpretation and Rationale:

-

Aromatic Region (δ 7.0-8.0 ppm): The four protons on the benzene portion of the benzothiazole ring will appear in the downfield region of the spectrum due to the deshielding effect of the aromatic ring current. Their specific chemical shifts and coupling patterns (doublets and triplets) are dictated by their position relative to the fused thiazole ring and the electron-donating piperazine substituent. Protons on substituted benzothiazoles typically appear in this range.

-

Piperazine Protons (δ 3.0-4.0 ppm): The piperazine ring contains two sets of chemically non-equivalent methylene (-CH₂-) protons. The four protons adjacent to the benzothiazole ring are expected to be more deshielded (appearing at a higher chemical shift, ~3.80 ppm) due to the electron-withdrawing nature of the aromatic system. The other four protons, adjacent to the N-H group, will be slightly more shielded (appearing at a lower chemical shift, ~3.00 ppm). Both sets of signals are anticipated to be triplets due to coupling with the adjacent methylene protons. The chair conformation of the piperazine ring can lead to more complex splitting patterns, but a first-order analysis predicts triplets.

-

N-H Proton (δ ~2.0 ppm): The proton attached to the nitrogen of the piperazine ring is expected to appear as a broad singlet. Its chemical shift can be highly variable and is dependent on factors such as solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

¹³C NMR Spectroscopy: The Carbon Backbone

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. Each unique carbon atom in the structure will give rise to a distinct signal.

Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~168.0 | C=N (benzothiazole) |

| ~153.0 | Ar-C (bridgehead) |

| ~135.0 | Ar-C (bridgehead) |

| ~126.0 | Ar-CH |

| ~124.0 | Ar-CH |

| ~121.5 | Ar-CH |

| ~121.0 | Ar-CH |

| ~50.0 | N-CH₂ (piperazine) |

| ~45.0 | N-CH₂ (piperazine) |

Interpretation and Rationale:

-

Benzothiazole Carbons (δ 120-170 ppm): The carbons of the benzothiazole ring are significantly deshielded and appear in the downfield region. The imine carbon (C=N) is the most deshielded, with a predicted chemical shift of around 168.0 ppm. The aromatic carbons will resonate between 121.0 and 153.0 ppm, with the bridgehead carbons appearing at the lower field end of this range.

-

Piperazine Carbons (δ 40-55 ppm): The carbon atoms of the piperazine ring are in a more shielded environment and will appear in the upfield region of the spectrum. The two sets of methylene carbons are chemically distinct and are expected to have slightly different chemical shifts.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

Predicted Key IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Medium, Broad | N-H stretch (piperazine) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2800 | Medium | Aliphatic C-H stretch (piperazine) |

| ~1615 | Strong | C=N stretch (benzothiazole ring) |

| 1570-1450 | Medium-Strong | Aromatic C=C ring stretch |

| ~1250 | Medium | C-N stretch |

| ~750 | Strong | Aromatic C-H out-of-plane bend |

Interpretation of the IR Spectrum:

-

N-H Stretch: A broad absorption band in the region of 3400-3200 cm⁻¹ is a clear indicator of the N-H bond in the piperazine ring. The broadening is due to hydrogen bonding.

-

C-H Stretches: The absorptions between 3100-3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the aromatic benzothiazole ring. The bands in the 2950-2800 cm⁻¹ region correspond to the C-H stretches of the aliphatic piperazine ring.

-

C=N and C=C Stretches: A strong band around 1615 cm⁻¹ is indicative of the C=N stretching vibration within the thiazole ring.[2] The absorptions in the 1570-1450 cm⁻¹ range are due to the C=C stretching vibrations of the benzene ring.

-

Fingerprint Region: The region below 1400 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that are unique to the molecule. The C-N stretching vibration of the piperazine and the C-H out-of-plane bending of the aromatic ring are expected in this region. The strong absorption around 750 cm⁻¹ is characteristic of ortho-disubstituted benzene rings.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule. This data is invaluable for confirming the molecular formula and gaining insights into the molecule's structure.

Expected Mass Spectrometric Data:

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (C₁₁H₁₃N₃S), which is 219.31 g/mol .[3] The presence of this peak is crucial for confirming the identity of the compound.

-

Key Fragmentation Patterns: The molecular ion can undergo fragmentation, leading to the formation of smaller, charged fragments. The fragmentation pattern is often predictable and provides structural information. For this compound, key fragmentations are expected to involve the cleavage of the piperazine ring and the bond connecting it to the benzothiazole moiety.

Predicted Fragmentation Pathway:

Caption: Predicted mass fragmentation pathway of this compound.

Interpretation of Fragmentation:

-

Loss of the Piperazine Moiety: A common fragmentation pathway for piperazine-containing compounds is the cleavage of the bond connecting the piperazine ring to the rest of the molecule. This would result in a fragment ion corresponding to the benzothiazole radical cation and a neutral piperazine fragment. The fragmentation of piperazine analogues often involves the cleavage of the C-N bonds within the piperazine ring, leading to characteristic fragment ions.[4]

-

Benzothiazole Ring Fragmentation: The benzothiazole ring itself can also fragment, although this is generally less favorable. The loss of small neutral molecules like HCN from the thiazole ring is a possibility.

Based on GC-MS data from the NIST Mass Spectrometry Data Center, the top three peaks are observed at m/z 151, 163, and the base peak at 151.

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon the use of appropriate experimental procedures. The following are generalized protocols for the techniques discussed.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of exchangeable protons like N-H.

-

Instrument Setup: The experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer acquisition time are required compared to ¹H NMR.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals to determine the relative number of protons.

IR Spectroscopy

-

Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount of the sample is finely ground with dry potassium bromide and pressed into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) IR spectroscopy can be used, where a small amount of the solid is placed directly on the ATR crystal.

-

Background Spectrum: Record a background spectrum of the empty sample holder (or the pure KBr pellet) to subtract the contribution of atmospheric CO₂ and H₂O.

-

Sample Spectrum: Record the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, including direct infusion, or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). The choice of method depends on the volatility and thermal stability of the compound.

-

Ionization: Electron Ionization (EI) is a common technique for GC-MS, which typically leads to extensive fragmentation. For LC-MS, softer ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are used, which often result in a more prominent molecular ion peak.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Conclusion

The spectroscopic characterization of this compound through NMR, IR, and Mass Spectrometry provides a detailed and unambiguous confirmation of its molecular structure. The interplay of the benzothiazole and piperazine moieties gives rise to a unique set of spectral data that, when correctly interpreted, serves as a reliable fingerprint for this important chemical entity. This guide provides researchers and drug development professionals with the foundational knowledge to not only understand the provided spectroscopic data but also to critically evaluate and interpret the data they generate in their own laboratories. The protocols and interpretative rationale presented herein are designed to uphold the principles of scientific integrity and to facilitate the confident use of this compound in further research and development endeavors.

References

- Kato, T. (2023). Discovery of Novel Piperidinyl/piperazinyl-benzothiazole Derivatives as Potent and Selective PPARδ Agonists.

- Synthesis, Characterization and Biological Activity of benzothiazole Complexes. (n.d.).

- Theoretical FT-IR spectrum of benzothiazole. | Download Scientific Diagram. (n.d.).

- Spectroscopic Studies of some 2-substituted Benzyliden Eamino Thiazoles, Thiadiazole, and Benzothiazole | Request PDF. (2025).

- Ünver, Y. (n.d.). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. TÜBİTAK Academic Journals.

- Dikmen, G. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. SciSpace.

- Hassanzadeh, F. (2023). SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES.

- Ünver, Y. (2025). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity. TÜBİTAK Academic Journals.

- Validating the synthesis of benzothiazole derivatives through spectroscopic methods. (n.d.). Benchchem.

- Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2016). PMC.

- Some characteristics of the synthesized 2-aryl-substituted-benzothiazoles. (n.d.).

- Chem-Impex. (n.d.). This compound.

- Rao, C. N. R., & Venkataraghavan, R. (1962). CONTRIBUTION TO THE INFRARED SPECTRA OF FIVE-MEMBERED N- AND N,S-HETEROCYCLIC COMPOUNDS. Canadian Science Publishing.

- Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (n.d.). MDPI.

- Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. (2022). MDPI.

- 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies. (2019). Semantic Scholar.

- Benzothiazole(95-16-9) 1H NMR spectrum. (n.d.). ChemicalBook.

- DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. (n.d.). Revue Roumaine de Chimie.

- and ortho-aminophenyl benzothiazoles using NMR and DFT calcul

- Iron catalyzed efficient synthesis of 2-arylbenzothiazoles from benzothiazole and olefins - Supporting Inform

- Thiazoles: iii. Infrared spectra of methylthiazoles. (2025).

- 2-[4-(1,3-Benzothiazol-2-yl)-1-piperazinyl]phenol - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase.

- PubChem. (n.d.). 2-Piperazin-1-yl-1,3-benzothiazole.

- Sigma-Aldrich. (n.d.). 2-Piperazin-1-yl-1,3-benzothiazole DiscoveryCPR 55745-83-0.

- Zhu, N., Yu, C., Hua, Z., Xu, P., Wang, Y., Di, B., & Su, M. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7.

- Proton NMR Table. (n.d.). MSU chemistry.

- NMR Chemical Shift Values Table. (n.d.). Chemistry Steps.

- mass spectra - fragmentation p

- 6-(Methylthio)-2-piperazin-1-yl-1,3-benzothiazole. (n.d.). EvitaChem.

- Mass spectra and major fragmentation patterns of piperazine designer... (n.d.).

- Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. (n.d.).

- 2-(piperazin-1-ylmethyl)-1,3-benzothiazole | SCBT. (n.d.). Santa Cruz Biotechnology.

Sources

- 1. CCCC 1995, Volume 60, Issue 12, Abstracts pp. 2200-2208 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]

- 2. repository.qu.edu.iq [repository.qu.edu.iq]

- 3. 2-Piperazin-1-yl-1,3-benzothiazole | C11H13N3S | CID 592122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

Navigating the Unseen: A Technical Guide to the Safety, Toxicity, and Handling of 2-piperazin-1-yl-benzothiazole

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Imperative of Proactive Safety Assessment in Novel Compound Research

In the fast-paced landscape of drug discovery and materials science, novel chemical entities like 2-piperazin-1-yl-benzothiazole present both immense opportunity and inherent risk. This compound, a versatile scaffold with a benzothiazole moiety known for its biological activity and a piperazine group that can enhance solubility, is of significant interest in pharmaceutical development, particularly in oncology and neuropharmacology.[1] However, its full toxicological profile remains largely uncharacterized in publicly accessible literature. This guide, therefore, is constructed not as a definitive repository of established data, but as a proactive framework for the safe handling and comprehensive toxicological evaluation of this compound and structurally related compounds. As senior application scientists, our primary responsibility extends beyond the pursuit of efficacy to the assurance of safety for both the researcher and the environment. This document is designed to empower you with the foundational knowledge and practical methodologies to approach this compound with the scientific rigor and caution it demands. We will delve into the known hazard classifications, extrapolate potential risks based on analogous structures, and provide robust, field-tested protocols for handling, storage, and, crucially, for generating the very safety data that is currently lacking.

Section 1: Chemical and Physical Identity

Understanding the fundamental properties of a compound is the bedrock of a sound safety assessment.

| Property | Value | Source |

| CAS Number | 55745-83-0 | [1][2] |

| Molecular Formula | C₁₁H₁₃N₃S | [1][2] |

| Molecular Weight | 219.31 g/mol | [2] |

| Appearance | Off-white to white solid | [1] |

| Melting Point | Not definitively established | |

| Boiling Point | Not definitively established | |

| Solubility | Enhanced solubility and bioavailability suggested by the piperazine group | [1] |

| Synonyms | 2-(1-Piperazinyl)-1,3-benzothiazole, 2-Piperazino-1,3-benzothiazole | [1] |

Section 2: Hazard Identification and GHS Classification

Based on aggregated data from multiple suppliers and databases, this compound is classified under the Globally Harmonized System (GHS) with the following primary hazard:

This classification necessitates careful handling to prevent ingestion. It is crucial to note that for many benzothiazole-piperazine derivatives, the full toxicological properties have not been thoroughly investigated.[4][5] Therefore, a precautionary approach that considers other potential hazards is warranted. For instance, a structurally similar compound, 2-(4-Methanesulfonyl-piperazin-1-yl)-benzothiazole, is also classified as causing skin and eye irritation, and respiratory irritation.[6]

Signal Word: Warning[2]

Precautionary Statements: [2][3]

-

P264: Wash hands and any exposed skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P301 + P317: IF SWALLOWED: Get medical help.

-

P330: Rinse mouth.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Section 3: Prudent Handling and Storage Protocols

The principle of "as low as reasonably achievable" (ALARA) for exposure should be the guiding philosophy when working with this compound.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure through all potential routes.

-

Eye Protection: Wear chemical safety goggles as a minimum. For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.[6]

-

Hand Protection: Wear compatible, chemical-resistant gloves. Nitrile gloves are a common choice, but it is advisable to consult glove manufacturer data for specific breakthrough times. Always inspect gloves before use and use proper removal technique to avoid skin contact.[4]

-

Body Protection: A lab coat is mandatory. For larger quantities or when there is a significant risk of spillage, consider a chemical-resistant apron or suit.[6]

-

Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of any dust or aerosols.[5][6]

Storage and Stability

Proper storage is critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.

-

Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][6] Some suppliers recommend storage at 0 - 8 °C.[1]

-

Incompatibilities: Keep away from strong oxidizing agents and strong acids.[7]

-

Stability: The compound is generally stable under recommended storage conditions.[5]

Spill and Waste Management

A clear and practiced protocol for spill cleanup and waste disposal is non-negotiable.

Spill Response Workflow:

Caption: Workflow for handling a spill of this compound.

Waste Disposal: Waste this compound and any contaminated materials should be collected in a designated, sealed, and clearly labeled hazardous waste container.[3] Disposal must be carried out through a licensed hazardous waste disposal facility, often via incineration.[3] Do not dispose of this chemical down the drain or in regular solid waste.

Section 4: Toxicological Assessment - A Methodological Approach

Given the limited specific toxicological data for this compound, this section provides detailed protocols for key in vitro assays to determine its cytotoxic and mutagenic potential. These are foundational experiments in any drug development pipeline.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Experimental Protocol: MTT Assay

-

Cell Seeding: Plate a human cancer cell line (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in a 96-well plate at a density of 4 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Create serial dilutions in the appropriate cell culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and non-toxic (typically ≤ 0.1%).

-

Cell Treatment: Remove the existing medium from the cells and add the prepared compound dilutions. Include wells with medium only (blank) and cells treated with the vehicle (e.g., 0.1% DMSO) as controls. Incubate for 24, 48, and 72 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-